3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as DFPB and has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Metabolic Pathways and Drug Development
Research on related compounds, such as flumatinib, an antineoplastic tyrosine kinase inhibitor, has revealed insights into the metabolic pathways of such drugs in human subjects. Flumatinib's metabolism in chronic myelogenous leukemia patients shows that the parent drug is the main form recovered, undergoing processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others. This study underscores the importance of understanding the metabolic fate of benzamide derivatives for optimizing their pharmacokinetic profiles and therapeutic efficacy (Gong et al., 2010).
Material Science Applications
The synthesis and properties of hyperbranched aromatic polyamides, as explored by Yang, Jikei, and Kakimoto (1999), illustrate another dimension of application for benzamide derivatives. These polyamides, created from related chemical reactions, exhibit promising characteristics for material science, including solubility in various organic solvents and potential uses in high-performance plastics and fibers (Yang, Jikei, & Kakimoto, 1999).
Antibacterial Activity
Benzamides and their metal complexes have been synthesized and evaluated for their antibacterial activity, showing that copper complexes of certain benzamides exhibit superior activity against a range of bacterial strains. This research highlights the potential of benzamide derivatives in developing new antibacterial agents, offering a pathway to combat antibiotic-resistant bacteria (Khatiwora et al., 2013).
Neurological Applications
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity present an example of the therapeutic applications of benzamide derivatives in treating neurological disorders. Compounds with substitutions on the benzamide moiety showed significant potential as inhibitors, opening avenues for the development of treatments for conditions such as Alzheimer's disease (Sugimoto et al., 1990).
Oncology Research
The role of benzamide derivatives in oncology research is illustrated by the study of novel anaplastic lymphoma kinase inhibitors. These compounds, including various substituted benzamides, have shown promise in cancer treatment due to their selective inhibition of oncogenic targets. This research underscores the versatility of benzamide derivatives in developing targeted therapies for cancer (Teffera et al., 2013).
properties
IUPAC Name |
3,4-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c22-18-7-6-16(12-19(18)23)21(27)24-13-15-8-10-25(11-9-15)20(26)14-28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIXHDKFTAXPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.